molecular formula C8H8F2O2 B14865545 1-(Difluoromethoxy)-4-methoxybenzene

1-(Difluoromethoxy)-4-methoxybenzene

Cat. No.: B14865545
M. Wt: 174.14 g/mol
InChI Key: ZTOYKCHHZGEPBX-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-methoxybenzene is a substituted benzene derivative featuring a difluoromethoxy (-OCF₂H) group at the 1-position and a methoxy (-OCH₃) group at the 4-position. This compound is structurally characterized by its electron-withdrawing difluoromethoxy substituent and electron-donating methoxy group, which collectively influence its physicochemical properties and reactivity.

Properties

IUPAC Name

1-(difluoromethoxy)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOYKCHHZGEPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-4-methoxybenzene typically involves the introduction of difluoromethoxy and methoxy groups onto a benzene ring. One common method involves the reaction of 4-methoxyphenol with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

1-(Difluoromethoxy)-4-methoxybenzene undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs of 1-(difluoromethoxy)-4-methoxybenzene, highlighting substituent differences and their implications:

Compound Name Substituents (Position) Key Functional Features References
This compound -OCF₂H (1), -OCH₃ (4) Electron-withdrawing F, electron-donating OCH₃
4-Difluoro-1-(methoxymethoxy)benzene -OCH₂OCH₃ (1), -F (4) Methoxymethoxy group, fluorine substitution
2-Chloro-1,3-difluoro-4-methoxymethoxybenzene -Cl (2), -F (1,3), -OCH₂OCH₃ (4) Halogenated, methoxymethoxy substitution
1-(Hex-1-ynyl)-4-methoxybenzene -C≡C-C₅H₁₁ (1), -OCH₃ (4) Alkyne chain, electron-donating OCH₃
1-(Allyloxy)-4-methoxybenzene -O-CH₂CH=CH₂ (1), -OCH₃ (4) Allyl ether, thermal reactivity
1-(Isocyanomethyl)-4-methoxybenzene -CH₂-N≡C (1), -OCH₃ (4) Isocyanide functionality
1-(Hexa-1,2-dien-1-yl)-4-methoxybenzene -CH₂-C≡C-CH₂-CH₂-CH₃ (1), -OCH₃ (4) Allenyl group, conjugated system

Physicochemical Properties

  • Polarity and Solubility: The difluoromethoxy group increases polarity compared to non-fluorinated analogs (e.g., 1-(Hex-1-ynyl)-4-methoxybenzene), enhancing solubility in polar aprotic solvents.
  • Boiling/Melting Points : Fluorine substitution typically elevates boiling points due to increased molecular weight and dipole interactions. For example, 1-(difluoromethoxy)-4-methylbenzene (a methyl analog) has a reported melting point of 97% purity, though exact values are unspecified .

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